molecular formula C6H4ClNO2 B6237374 3-chloro-5-hydroxypyridine-4-carbaldehyde CAS No. 1256791-44-2

3-chloro-5-hydroxypyridine-4-carbaldehyde

Cat. No.: B6237374
CAS No.: 1256791-44-2
M. Wt: 157.6
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Description

3-chloro-5-hydroxypyridine-4-carbaldehyde is a chemical compound with the molecular formula C6H4ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the third position, a hydroxyl group at the fifth position, and an aldehyde group at the fourth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-hydroxypyridine-4-carbaldehyde can be achieved through several methods. One common method involves the chlorination of 5-hydroxypyridine-4-carbaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common. The final product is often obtained through crystallization and subsequent drying under reduced pressure.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-hydroxypyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 3-chloro-5-hydroxypyridine-4-carboxylic acid.

    Reduction: 3-chloro-5-hydroxypyridine-4-methanol.

    Substitution: 3-amino-5-hydroxypyridine-4-carbaldehyde (when reacted with an amine).

Scientific Research Applications

3-chloro-5-hydroxypyridine-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-chloro-5-hydroxypyridine-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, affecting their function. The chlorine and hydroxyl groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-hydroxypyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    3-chloro-5-hydroxypyridine-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.

    3-amino-5-hydroxypyridine-4-carbaldehyde: Similar structure but with an amino group instead of a chlorine atom.

Uniqueness

3-chloro-5-hydroxypyridine-4-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the pyridine ring. This combination of functional groups allows for diverse chemical reactivity and the potential for various applications in synthesis and research.

Properties

CAS No.

1256791-44-2

Molecular Formula

C6H4ClNO2

Molecular Weight

157.6

Purity

95

Origin of Product

United States

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